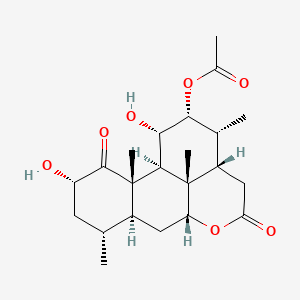

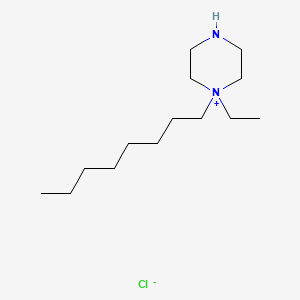

Shinjulactone K

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

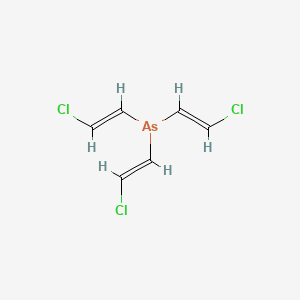

Shinjulactone K is a quassinoid compound isolated from the tree Ailanthus altissima, commonly known as the Tree of Heaven. Quassinoids are a class of highly oxygenated triterpenoids known for their bitter taste and various biological activities. This compound has garnered attention due to its unique chemical structure and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Shinjulactone K involves multiple steps, starting from simpler organic moleculesThe reaction conditions typically involve the use of strong acids or bases as catalysts, along with controlled temperature and pressure to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound is primarily based on extraction from the bark of Ailanthus altissima. The process involves drying and chopping the bark, followed by extraction with ethanol. The extract is then subjected to repeated column chromatography and preparative thin-layer chromatography to isolate this compound in its pure form .

Analyse Chemischer Reaktionen

Reaktionstypen: Shinjulactone K durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Einführung zusätzlicher Sauerstoffatome, um Hydroxyl- oder Carbonylgruppen zu bilden.

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen, um Carbonylgruppen zu Hydroxylgruppen zu reduzieren.

Substitution: Ersetzen von Wasserstoffatomen durch andere funktionelle Gruppen wie Acetoxy- oder Hydroxylgruppen.

Häufige Reagenzien und Bedingungen: Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Säuren oder Basen zur Katalyse. Die Reaktionen werden typischerweise unter kontrollierter Temperatur und Druck durchgeführt, um Spezifität und Ausbeute zu gewährleisten .

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene hydroxylierte und acetoxilierte Derivate von this compound, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Quassinoiden verwendet.

Biologie: Untersucht für seine Auswirkungen auf zelluläre Prozesse wie Apoptose und Zellzyklusregulation.

Medizin: Erforscht für seine potenziellen entzündungshemmenden, krebshemmenden und antimikrobiellen Eigenschaften.

Industrie: Potenzieller Einsatz bei der Entwicklung von natürlichen Pestiziden und Herbiziden aufgrund seiner bioaktiven Eigenschaften

5. Wirkmechanismus

Der Wirkmechanismus von Shinjulactone K beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wurde gezeigt, dass es die Aktivierung des nuclear factor kappa B (NF-κB) hemmt, einem wichtigen Regulator der Entzündung und der Immunantwort. Durch die Blockierung der NF-κB-Aktivierung reduziert this compound die Expression von pro-inflammatorischen Zytokinen und Adhäsionsmolekülen, wodurch die Entzündung gemildert wird .

Wirkmechanismus

Shinjulactone K is structurally similar to other quassinoids such as Shinjulactone A, B, and F, as well as ailanthone. it is unique in its specific arrangement of hydroxyl and acetoxy groups, which confer distinct biological activities. For instance, while ailanthone is known for its anti-cancer properties, this compound has shown more pronounced anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Shinjulactone K ist strukturell ähnlich zu anderen Quassinoiden wie Shinjulactone A, B und F sowie Ailanthone. Es ist jedoch einzigartig in seiner spezifischen Anordnung von Hydroxyl- und Acetoxygruppen, die ihm bestimmte biologische Aktivitäten verleihen. Während Ailanthone zum Beispiel für seine krebshemmenden Eigenschaften bekannt ist, hat this compound ausgeprägtere entzündungshemmende Wirkungen gezeigt .

Liste ähnlicher Verbindungen:

- Shinjulactone A

- Shinjulactone B

- Shinjulactone F

- Ailanthone

- Isoailanthone

This compound ist weiterhin Gegenstand intensiver Forschung aufgrund seines vielversprechenden therapeutischen Potenzials und seiner einzigartigen chemischen Eigenschaften.

Eigenschaften

CAS-Nummer |

94451-22-6 |

|---|---|

Molekularformel |

C22H32O7 |

Molekulargewicht |

408.5 g/mol |

IUPAC-Name |

[(1S,2S,4S,6R,7S,9R,13S,14R,15R,16S,17S)-4,16-dihydroxy-2,6,14,17-tetramethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-15-yl] acetate |

InChI |

InChI=1S/C22H32O7/c1-9-6-14(24)20(27)22(5)12(9)7-15-21(4)13(8-16(25)29-15)10(2)18(28-11(3)23)17(26)19(21)22/h9-10,12-15,17-19,24,26H,6-8H2,1-5H3/t9-,10-,12+,13+,14+,15-,17-,18-,19+,21-,22+/m1/s1 |

InChI-Schlüssel |

PTDBSDVVEJXDNB-BNCGWYJDSA-N |

Isomerische SMILES |

C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H]([C@@H]([C@@H]([C@@H]4CC(=O)O3)C)OC(=O)C)O)C)C)O |

Kanonische SMILES |

CC1CC(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)C)OC(=O)C)O)C)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane](/img/structure/B12683696.png)